2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Description
2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound that features a pyrazole moiety. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . This compound is particularly interesting due to its unique structure, which includes a chloro-substituted benzoic acid and a pyrazole ring.
Properties
IUPAC Name |
2-chloro-5-[5-methyl-3-oxo-4-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1H-pyrazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-12-16(9-14-11-23-24-19(14)13-5-3-2-4-6-13)20(27)26(25-12)15-7-8-18(22)17(10-15)21(28)29/h2-11,25H,1H3,(H,28,29)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOILQBPOBTMQ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)C=C3C=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)/C=C/3\C=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using bromine or other oxidizing agents to form various products.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The chloro group in the benzoic acid moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bromine, hydrazine, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Medicine: This compound is used in drug discovery and development due to its potential therapeutic effects.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The specific molecular targets and pathways depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3(5)-substituted pyrazoles and pyrazolo[1,5-a]pyrimidines . These compounds share the pyrazole scaffold but differ in their substitution patterns and functional groups. The uniqueness of 2-Chloro-5-[(4Z)-3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid lies in its specific structure, which combines a chloro-substituted benzoic acid with a pyrazole ring, offering distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
